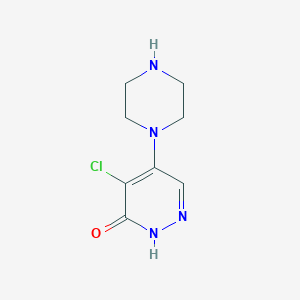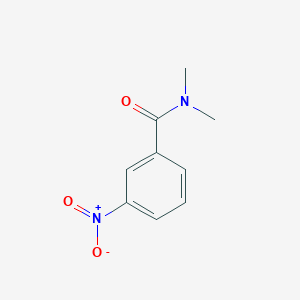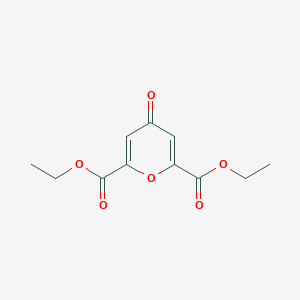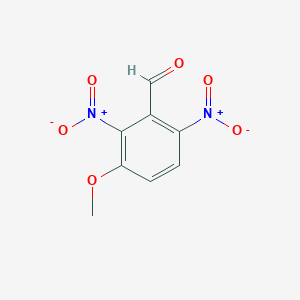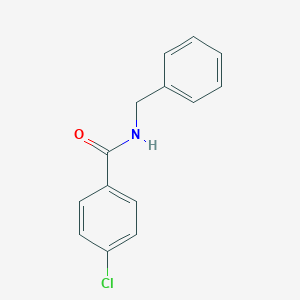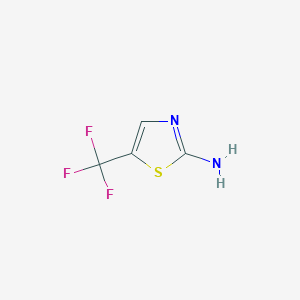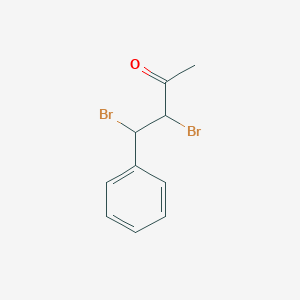
2-(甲基磺酰基)-5-硝基吡啶
概述
描述
2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring substituted with a methylsulfonyl group at the second position and a nitro group at the fifth position
科学研究应用
2-(Methylsulfonyl)-5-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antibacterial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that compounds with a similar structure, such as skb264, a novel anti-trophoblast antigen 2 (trop2) antibody-drug conjugate (adc), have been developed using 2-methylsulfonyl pyrimidine as the linker . TROP2 is a cell surface receptor that is overexpressed in various types of cancers, making it a potential target for cancer therapies .
Mode of Action
They cause inhibition of lateral root development, which is the most characteristic growth response . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Therefore, it’s plausible that 2-(Methylsulfonyl)-5-nitropyridine could affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
A study on skb264, a novel anti-trop2 adc developed using 2-methylsulfonyl pyrimidine as the linker, showed that the serum or plasma concentration/exposure of skb264 increased proportionally with increasing dosage from 1 to 10 mg/kg . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar ADME properties, impacting its bioavailability.
Result of Action
It’s worth noting that compounds with similar structures, such as dinitroaniline herbicides, cause swelling of the root tip, a universally recognized morphological effect caused by these compounds . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar effects on the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-nitropyridine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 2-(Methylsulfonyl)-5-nitropyridine may involve large-scale nitration processes using continuous flow reactors. These reactors offer advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .
化学反应分析
Types of Reactions: 2-(Methylsulfonyl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
2-(Methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their aromatic ring structure.
Nitropyridine derivatives: Compounds with nitro groups at different positions on the pyridine ring.
Uniqueness: 2-(Methylsulfonyl)-5-nitropyridine is unique due to the specific positioning of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
2-methylsulfonyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCJZWEVGHUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361019 | |
| Record name | 2-(methylsulfonyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-11-5 | |
| Record name | 2-(methylsulfonyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
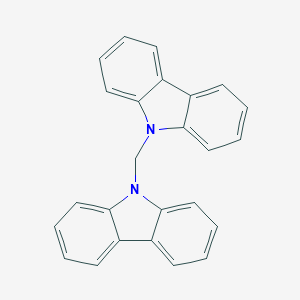
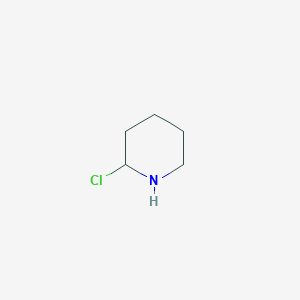
![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
